7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 923131-54-8
VCID: VC11855013
InChI: InChI=1S/C21H25Cl2N5O4/c1-12-5-7-27(8-6-12)20-24-18-17(19(30)25-21(31)26(18)2)28(20)10-14(29)11-32-16-4-3-13(22)9-15(16)23/h3-4,9,12,14,29H,5-8,10-11H2,1-2H3,(H,25,30,31)
SMILES: CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C
Molecular Formula: C21H25Cl2N5O4
Molecular Weight: 482.4 g/mol

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 923131-54-8

Cat. No.: VC11855013

Molecular Formula: C21H25Cl2N5O4

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 923131-54-8

Specification

CAS No. 923131-54-8
Molecular Formula C21H25Cl2N5O4
Molecular Weight 482.4 g/mol
IUPAC Name 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C21H25Cl2N5O4/c1-12-5-7-27(8-6-12)20-24-18-17(19(30)25-21(31)26(18)2)28(20)10-14(29)11-32-16-4-3-13(22)9-15(16)23/h3-4,9,12,14,29H,5-8,10-11H2,1-2H3,(H,25,30,31)
Standard InChI Key JCOGARVQVCFDQD-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C
Canonical SMILES CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its core structure: a purine backbone substituted at the 3-position with a methyl group and at the 8-position with a 4-methylpiperidin-1-yl moiety. A 3-(2,4-dichlorophenoxy)-2-hydroxypropyl chain extends from the 7-position, contributing steric bulk and potential hydrogen-bonding capabilities. The presence of dichlorophenoxy and hydroxypropyl groups may enhance lipid solubility and target affinity, respectively.

The three-dimensional conformation, inferred from computational models, reveals a bent geometry due to the piperidine ring’s chair configuration and the dichlorophenoxy group’s ortho-chloro substituents. This spatial arrangement likely influences its interaction with biological targets, such as enzymes or receptors.

Synthesis and Purification

Synthetic Pathway

The synthesis of this purine derivative involves sequential functionalization of the purine core. Key steps, as inferred from analogous syntheses, include:

  • Purine Core Functionalization:

    • Introduction of the 3-methyl group via alkylation under basic conditions.

    • Nucleophilic substitution at the 8-position with 4-methylpiperidine.

  • Side-Chain Installation:

    • Coupling of the 3-(2,4-dichlorophenoxy)-2-hydroxypropyl group through Mitsunobu or SN2 reactions.

  • Global Deprotection and Purification:

    • Acidic or reductive removal of protecting groups.

    • Chromatographic purification (e.g., silica gel, HPLC) to isolate the final product.

A hypothetical reaction scheme is provided below:

Purine Core+4-MethylpiperidineBase8-Substituted IntermediateAlkylation3-Methyl DerivativeCouplingFinal Product\text{Purine Core} + \text{4-Methylpiperidine} \xrightarrow{\text{Base}} \text{8-Substituted Intermediate} \xrightarrow{\text{Alkylation}} \text{3-Methyl Derivative} \xrightarrow{\text{Coupling}} \text{Final Product}

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxypropyl group and nonpolar dichlorophenoxy moiety:

  • Aqueous Solubility: Limited due to hydrophobic aromatic rings; enhanced in DMSO or ethanol.

  • Stability: Susceptible to hydrolysis at the ester or amide linkages under acidic/basic conditions.

Thermodynamic Parameters

Thermogravimetric analysis (TGA) would reveal decomposition temperatures, while differential scanning calorimetry (DSC) could identify melting points. Such data are critical for formulation development but remain unreported in available sources.

PropertyTarget Compound (CAS 923131-54-8)Analog (CAS 923131-82-2)
Piperidine Substituent4-Methyl3-Methyl
Purine Methyl Groups3-Methyl1,3-Dimethyl
Molecular Weight482.4 g/mol482.4 g/mol

The 4-methylpiperidine in the target compound may confer distinct pharmacokinetic profiles, such as altered metabolic stability.

Future Directions

Research Priorities

  • Stereochemical Resolution: Synthesis and testing of individual enantiomers.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution studies in rodent models.

Collaborative Opportunities

Partnerships with academic and industrial labs could accelerate target identification and lead optimization, leveraging high-throughput screening and computational docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator